2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid
Description
2-Amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is a fluorinated derivative of tryptophan, characterized by two fluorine atoms at positions 5 and 6 of the indole ring.
Properties
Molecular Formula |
C11H10F2N2O2 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10F2N2O2/c12-7-2-6-5(1-9(14)11(16)17)4-15-10(6)3-8(7)13/h2-4,9,15H,1,14H2,(H,16,17) |
InChI Key |
XVUFOZDJRWYJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The difluoro substitution can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield reduced indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Biochemical Research
Role in Protein Synthesis
2-Amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid is an analog of tryptophan and can be incorporated into proteins during translation. Its incorporation can help study the effects of fluorination on protein structure and function. Research shows that fluorinated amino acids can alter the properties of proteins, including stability and activity, making them valuable in enzyme engineering and drug design .
Neuropharmacology
Potential as a Neurotransmitter Modulator
The compound's structural similarity to tryptophan suggests potential roles in modulating neurotransmitter systems, particularly serotonin pathways. Studies indicate that fluorinated tryptophan analogs may influence serotonin receptor activity, which could be beneficial in developing treatments for mood disorders .
Drug Development
Anticancer Properties
Preliminary studies have indicated that 5,6-difluoro-L-tryptophan exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve the disruption of metabolic pathways essential for cancer cell proliferation. Further research is needed to elucidate its efficacy and safety profiles in vivo .
Case Study 1: Protein Engineering
A study explored the incorporation of 5,6-difluoro-L-tryptophan into a model enzyme to assess changes in catalytic efficiency. The findings revealed enhanced stability under thermal stress compared to the wild-type enzyme, suggesting that fluorination can be a strategy for improving enzyme performance in industrial applications .
Case Study 2: Antidepressant Activity
Research on the effects of fluorinated tryptophan analogs on serotonin receptors demonstrated that certain derivatives could enhance receptor binding affinity. This property positions them as candidates for developing novel antidepressants with potentially fewer side effects compared to traditional therapies .
Mechanism of Action
The mechanism of action of 2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation . Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Key Findings from Analog Studies
Fluorination Effects: Mono-fluorination (e.g., 5-Fluoro-L-tryptophan) increases lipophilicity, improving blood-brain barrier penetration . Difluorination (as in the target compound) is expected to further enhance metabolic stability due to reduced susceptibility to oxidative degradation .
Chirality and Bioactivity :
- D-Tryptophan exhibits distinct biological roles compared to the L-form, such as disrupting bacterial quorum sensing .
- The target compound’s stereochemistry (likely L-configuration) would determine its compatibility with mammalian enzymes .
Substituent Position Matters: 5-Hydroxy substitution (5-HTP) directs the compound toward serotonin synthesis . 6-Methoxy substitution alters binding affinity to tryptophan-degrading enzymes like IDO1, relevant in immunomodulation .
Biological Activity
2-Amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid, commonly known as 5,6-Difluoro-L-tryptophan (DF-Trp), is a modified amino acid that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, which can significantly influence its pharmacological profile.
- IUPAC Name : (S)-2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid
- Molecular Formula : C₁₁H₁₀F₂N₂O₂
- Molecular Weight : 240.21 g/mol
- CAS Number : 1582740-30-4
The biological activity of DF-Trp is primarily attributed to its ability to modulate neurotransmitter systems and its potential role as an analog of natural amino acids. It has been shown to interact with various receptors and enzymes, influencing pathways related to neurotransmission, inflammation, and cancer cell proliferation.
Neurotransmitter Modulation
DF-Trp is known to influence serotonin pathways due to its structural similarity to tryptophan, a precursor for serotonin synthesis. This modulation can lead to effects on mood regulation and anxiety levels.
Antimicrobial Activity
Recent studies have indicated that DF-Trp exhibits antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| P. aeruginosa | 16 | Strong |
| Staphylococcus aureus | 64 | Weak |
Antitumor Activity
Studies have suggested that DF-Trp may possess antitumor properties. In vitro assays demonstrated that DF-Trp can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study 1: Antimicrobial Efficacy
In a comparative study examining various derivatives of tryptophan, DF-Trp was found to outperform several other compounds in inhibiting the growth of pathogenic bacteria. The study utilized a microdilution method to determine MICs, confirming the compound's potential as a lead in antimicrobial drug development .
Case Study 2: Antitumor Effects
A research project focused on evaluating the cytotoxic effects of DF-Trp on human cancer cell lines revealed significant apoptotic activity. The results indicated that treatment with DF-Trp led to increased levels of caspase activation and DNA fragmentation, markers indicative of apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
